molecular formula C18H31NO5 B13725859 trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid

trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid

Cat. No.: B13725859
M. Wt: 341.4 g/mol
InChI Key: QEKMBCFPNAJBSX-UHFFFAOYSA-N
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Description

Trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid is a complex organic compound with the molecular formula C18H31NO6. This compound is characterized by its unique structure, which includes a cyclohexane ring, a tert-butoxycarbonyl group, and a tetrahydro-pyran-4-ylmethyl group. It is primarily used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid typically involves multiple stepsThe reaction conditions often include the use of solvents like methanol and reagents such as di-tert-butyl dicarbonate and trans-methyl-4-aminocyclohexanecarboxylate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

Trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate, methanol, and various oxidizing and reducing agents. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. Its structure allows for versatile applications in different fields of scientific research, making it a valuable compound for both academic and industrial purposes.

Properties

Molecular Formula

C18H31NO5

Molecular Weight

341.4 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl-(oxan-4-ylmethyl)amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H31NO5/c1-18(2,3)24-17(22)19(12-13-8-10-23-11-9-13)15-6-4-14(5-7-15)16(20)21/h13-15H,4-12H2,1-3H3,(H,20,21)

InChI Key

QEKMBCFPNAJBSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCOCC1)C2CCC(CC2)C(=O)O

Origin of Product

United States

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